Met Kinase Inhibitor

Overview

Description

The Met Kinase Inhibitor, also referenced under CAS 658084-23-2, controls the biological activity of Met Kinase . This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications . The c-Met tyrosine kinase plays an important role in human cancers . Preclinical studies demonstrated that c-Met is over-expressed, mutated, and amplified in a variety of human tumor types .

Synthesis Analysis

New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition have been designed . The design and synthesis of a new set of derivatives bearing pyrazolo [3,4- b ]pyridine, pyrazolo [3,4- b ]thieno [3,2-e]pyridine, and pyrazolo [3,4- d ]thiazole-5-thione scaffolds were utilized .

Molecular Structure Analysis

The c-Met tyrosine kinase or hepatocyte growth factor receptor (HGFR) is a member of receptor tyrosine kinases (RTKs) . The heterodimer structure of c-Met which includes extracellular and transmembrane chains possesses two binding sites for monoclonal antibody and small molecule inhibitors .

Chemical Reactions Analysis

The c-Met tyrosine kinase plays a key role in the oncogenic process . Inhibition of the c-Met has emerged as an attractive target for human cancer treatment .

Scientific Research Applications

Inhibition of c-MET Receptor Tyrosine Kinase

SU11274 is a selective, ATP-competitive inhibitor of c-MET receptor tyrosine kinase . It shows good selectivity towards c-MET versus other receptor tyrosine kinases . This makes it a valuable tool in studying the role of c-MET in various cellular processes and diseases.

Cancer Research

SU11274 has been used in cancer research, particularly in the study of cell viability and motility. For instance, it has been shown to inhibit cell viability and motility of human head and neck squamous cell carcinoma cell lines in vitro . It also inhibits cell viability of c-MET-expressing human non-small cell lung carcinoma cell lines in vitro .

Induction of Apoptosis and Cell Cycle Arrest

SU11274 has been found to induce apoptosis and cell cycle arrest in TPR-MET-transformed mouse pre-B (Ba/F3) cells . This suggests that it could potentially be used as a therapeutic agent in cancers that are driven by aberrant MET signaling.

Study of Melanoma-Initiating Cells

A study found that SU11274 increased tumorigenicity and enriched for melanoma-initiating cells by bioenergetic modulation . This highlights the potential role of SU11274 in studying the biology of melanoma-initiating cells and their response to therapeutic interventions.

Study of c-MET Mutants

SU11274 retains activity for certain c-MET mutants, for example H1112Y and M1268T . This makes it a useful tool in studying the function and behavior of these mutant forms of c-MET.

Combination Therapy

SU11274 has been studied in combination with other drugs for enhanced therapeutic effect. For example, all combinations with SU11274 achieved an enhanced effect on cell growth and apoptosis . The combination of SU11274 and afatinib was able to reduce cell viability to 49% at 1 µM concentration, and increased apoptotic signals to 2.64-fold .

Mechanism of Action

Target of Action

SU11274, also known as “Met Kinase Inhibitor”, primarily targets the c-Met receptor tyrosine kinase . The c-Met receptor is a key player in various physiological processes and has been associated with tumorigenesis . It is expressed in a number of solid tumors and can be activated by its ligand, hepatocyte growth factor (HGF) .

Mode of Action

SU11274 is an ATP-competitive inhibitor of the c-Met kinase . It shows high selectivity towards Met kinase versus other kinases such as PDGFR, EGFR, CDK2, and Src . SU11274 can inhibit the autophosphorylation of Met at kinase tyrosines 1234/1235 in cells expressing drug-sensitive or drug-resistant MET mutants .

Safety and Hazards

Approved hepatocyte growth factor receptor (c-MET) inhibitors cabozantinib and crizotinib show a manageable safety profile and good tolerability . Nevertheless, grade 3 or 4 and fatal or life-threatening adverse events have been observed in a small percentage of cases and have to be carefully monitored .

Future Directions

MET-selective tyrosine kinase inhibitors (TKIs) may become a new standard of care in NSCLC, specifically with MET exon 14 skipping mutations . A combination of MET TKIs with epidermal growth factor receptor (EGFR) TKIs may be a potential solution for MET-driven EGFR TKI resistance . Further, MET alteration (MET amplification/overexpression) may be an actionable target in gastric cancer and papillary renal cell carcinoma .

properties

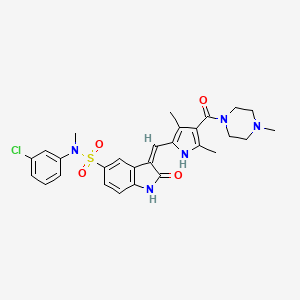

IUPAC Name |

(3Z)-N-(3-chlorophenyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-N-methyl-2-oxo-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30ClN5O4S/c1-17-25(30-18(2)26(17)28(36)34-12-10-32(3)11-13-34)16-23-22-15-21(8-9-24(22)31-27(23)35)39(37,38)33(4)20-7-5-6-19(29)14-20/h5-9,14-16,30H,10-13H2,1-4H3,(H,31,35)/b23-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYJSJDOHRDAMT-KQWNVCNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)C=C3C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NC(=C1C(=O)N2CCN(CC2)C)C)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N(C)C5=CC(=CC=C5)Cl)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429552 | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Met Kinase Inhibitor | |

CAS RN |

658084-23-2 | |

| Record name | 658084-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SU11274 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU 11274 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)phenoxy]-1-(2-methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B1681082.png)

![7-[(5-acetamido-5-carboxypentanoyl)amino]-3-[[4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-1-oxopropan-2-yl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1681085.png)

![Sodium;(2S,4S)-4-[2-(7-chloro-4-oxo-6-sulfamoyl-2,3-dihydro-1H-quinazolin-2-yl)ethylsulfanyl]-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B1681087.png)

![(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1681088.png)